An In-depth Technical Guide to the Chemical Properties of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid
An In-depth Technical Guide to the Chemical Properties of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Non-Proteinogenic Amino Acids
(2R,3R)-2-Amino-3-hydroxy-hexanoic acid, a non-proteinogenic α-amino acid, represents a class of chiral building blocks with significant potential in medicinal chemistry and drug development. As a β-hydroxy-α-amino acid, its structure is characterized by two contiguous stereocenters at the α- and β-carbons, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise three-dimensional arrangement of the amino and hydroxyl groups is critical, as it dictates the molecule's interaction with biological targets, which are themselves chiral. This guide provides a comprehensive overview of the chemical properties of the (2R,3R) stereoisomer, leveraging both predicted data and comparative analysis with its diastereomers and other related β-hydroxy-α-amino acids. While specific experimental data for the (2R,3R) isomer is limited in publicly available literature, this document synthesizes established principles and analogous data to provide a robust technical resource for researchers in the field.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid are crucial for its handling, formulation, and biological activity. Due to the scarcity of direct experimental data for this specific stereoisomer, the following table includes predicted values and experimental data from its stereoisomers for a comparative understanding.
| Property | (2R,3R)-2-Amino-3-hydroxy-hexanoic acid | (2S,3S)-2-Amino-3-hydroxy-hexanoic acid | (2R,3S)-2-Amino-3-hydroxy-hexanoic acid |
| Molecular Formula | C₆H₁₃NO₃ | C₆H₁₃NO₃ | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol | 147.17 g/mol | 147.17 g/mol |
| Melting Point | Not available | 232-235 °C (dec.) | >153 °C (dec.) |
| Solubility | Not available | Slightly soluble in water and aqueous acid | Slightly soluble in water |
| pKa (predicted) | 2.39 ± 0.28 | 2.39 ± 0.28 (predicted) | Not available |
It is important to note that diastereomers, being stereoisomers that are not mirror images, can have different physical properties such as melting point and solubility[1]. The differences observed between the (2S,3S) and (2R,3S) isomers underscore the importance of stereochemistry in defining the macroscopic properties of these molecules.
Stereoselective Synthesis: Navigating Chiral Landscapes
The controlled synthesis of a specific stereoisomer of a molecule with multiple chiral centers is a significant challenge in organic chemistry. For (2R,3R)-2-Amino-3-hydroxy-hexanoic acid, a "syn" diastereomer, several general strategies for the stereoselective synthesis of β-hydroxy-α-amino acids can be adapted.
Conceptual Synthetic Workflow
A common approach involves the stereoselective aldol reaction of a chiral glycine enolate equivalent with butanal, followed by functional group manipulations. The choice of chiral auxiliary on the glycine moiety is paramount in directing the stereochemical outcome.
Caption: General workflow for the synthesis of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid.
Detailed Experimental Protocol: A Representative Aldol Approach
-
Preparation of the Chiral Glycine Enolate:
-
A solution of a chiral glycine imine (e.g., derived from (1R,2S)-pseudoephedrine) in a dry, aprotic solvent like THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate. The causality here lies in the need for a kinetically controlled deprotonation to form a specific enolate geometry, which is crucial for stereoselectivity.
-
-
Aldol Addition:
-
Freshly distilled butanal is added slowly to the enolate solution at -78 °C. Maintaining a low temperature is critical to prevent side reactions and ensure high diastereoselectivity. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to isolate the desired syn-aldol adduct. The self-validating nature of this step is confirmed by spectroscopic analysis (NMR) of the purified product to determine the diastereomeric ratio.
-
-
Deprotection:
-
The chiral auxiliary and any other protecting groups are removed under appropriate conditions. For example, a pseudoephedrine auxiliary can be cleaved by hydrogenolysis or acidic hydrolysis.
-
The final product, (2R,3R)-2-Amino-3-hydroxy-hexanoic acid, is then purified by recrystallization or ion-exchange chromatography.
-
Spectroscopic Characterization: Deciphering the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the stereochemistry of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers.
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¹H NMR: The coupling constant (³J) between the protons on the α- and β-carbons (Hα and Hβ) is diagnostic for the relative stereochemistry. For syn diastereomers like the (2R,3R) isomer, a smaller coupling constant (typically 2-4 Hz) is expected, whereas anti diastereomers exhibit a larger coupling constant (typically 7-9 Hz). The spectrum would also show characteristic signals for the propyl side chain.
-
¹³C NMR: The chemical shifts of the α- and β-carbons can also differ between diastereomers. Databases and computational prediction tools can aid in assigning the stereochemistry based on ¹³C NMR data[4][5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Electrospray Ionization (ESI-MS): This soft ionization technique would typically show the protonated molecule [M+H]⁺ at m/z 148.102.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Common fragmentation pathways for α-amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the protonated molecule[6][7]. The presence of the β-hydroxyl group may also lead to a characteristic fragmentation pattern, such as the cleavage of the Cα-Cβ bond[8][9].
Caption: Predicted fragmentation pathways in MS/MS of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid would be expected to show characteristic absorption bands for:
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O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.
-
N-H stretch (amine): A medium to weak band around 3300-3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.
-
N-H bend (amine): A medium band around 1600 cm⁻¹.
Applications in Drug Development and Peptide Synthesis
Non-proteinogenic amino acids, particularly those with unique stereochemistry and functional groups like β-hydroxy-α-amino acids, are of great interest in drug discovery and development[2][10].
Pharmacological Relevance
While the specific biological activity of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid is not well-documented, related compounds have shown significant pharmacological potential. For instance, some β-hydroxy-α-amino acids are key components of antibiotics and enzyme inhibitors[2]. The stereoisomer (2R,3S)-3-hydroxynorleucine has been identified as an intermediate in the synthesis of antiviral and antihypertensive drugs[11]. The incorporation of β-amino acids into peptides can increase their resistance to proteolytic degradation, a desirable property for peptide-based drugs[1].
Role in Peptide Synthesis
The incorporation of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid into peptides can introduce conformational constraints and novel functionalities. The hydroxyl group can be a site for further modification, such as glycosylation or pegylation, to improve the pharmacokinetic properties of the peptide. During solid-phase peptide synthesis (SPPS), the amino and hydroxyl groups would require appropriate orthogonal protecting groups to prevent side reactions.
Caption: Workflow for incorporating the amino acid into a peptide chain.
Conclusion: A Foundation for Future Research
(2R,3R)-2-Amino-3-hydroxy-hexanoic acid represents a fascinating and underexplored chiral building block. While specific experimental data remains limited, this guide provides a comprehensive technical overview of its expected chemical properties based on established principles and data from analogous compounds. The detailed discussion of its stereochemistry, synthesis, and characterization, along with its potential applications, serves as a valuable resource for researchers and drug development professionals. Further investigation into the specific biological activities of this and other stereoisomers of 2-amino-3-hydroxy-hexanoic acid is warranted and holds the promise of uncovering novel therapeutic agents.
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